molecular formula C₉₈H₁₉₆O₃₅Si₇ B1146234 Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-|A-cyclodextrin CAS No. 123155-04-4

Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-|A-cyclodextrin

Cat. No. B1146234
M. Wt: 2131.18
InChI Key:
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Description

Synthesis Analysis

The synthesis of this cyclodextrin derivative involves several key steps, including the protection of hydroxyl groups and subsequent modifications to introduce the desired substituents. An improved route for the synthesis of cyclodextrin-based enzyme models, which includes the synthesis of this derivative, has been detailed. This process includes the treatment of β-cyclodextrin with tert-butyldimethylsilyl chloride in pyridine, followed by reactions to introduce specific functional groups, demonstrating the complexity and precision required in its synthesis (Pregel & Buncel, 1991).

Scientific Research Applications

  • It has been used for selective modification in chromatographic separations. A study found that this cyclodextrin derivative can enhance enantioselectivity in chromatographic processes, indicating its potential for separating complex mixtures (Junge & König, 2003).

  • Another research highlighted its role in the systematic modification of separation selectivity of cyclodextrin-based stationary phases in gas chromatography. This derivative was noted for its ability to operate at high temperatures and exhibit significant chiral selectivity (Shitangkoon & Vigh, 1996).

  • In a study focusing on the modification at the 3-position of β-cyclodextrin, heptakis(6-O-tert-butyldimethylsilyl) β-cyclodextrin demonstrated the capacity for effective chemical modifications, which can be crucial for creating specific cyclodextrin derivatives for targeted applications (Tian, Forgó, & D'Souza, 1996).

  • Research on immobilized cyclodextrin derivatives for capillary SFC and GC highlighted the utility of tert-butyldimethylsilylated cyclodextrins, including this specific derivative, in creating efficient separation phases in chromatography (Dönnecke et al., 1994).

  • The derivative has also been applied in enantioselective gas chromatography for chirality evaluation, particularly in assessing the quality of products like wine (Kaunzinger et al., 1996).

  • A study on the stereoanalytic properties of flavor compounds used this cyclodextrin derivative for the high enantioselectivity towards chiral esters, demonstrating its application in flavor and fragrance chemistry (Karl, Dietrich, & Mosandl, 1993).

properties

IUPAC Name

tert-butyl-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40S,41R,42R,43R,45R,47R,49R)-10,15,20,25,30,35-hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H196O35Si7/c1-92(2,3)134(36,37)113-50-57-64-71(99-22)78(106-29)85(120-57)128-65-58(51-114-135(38,39)93(4,5)6)122-87(80(108-31)72(65)100-23)130-67-60(53-116-137(42,43)95(10,11)12)124-89(82(110-33)74(67)102-25)132-69-62(55-118-139(46,47)97(16,17)18)126-91(84(112-35)76(69)104-27)133-70-63(56-119-140(48,49)98(19,20)21)125-90(83(111-34)77(70)105-28)131-68-61(54-117-138(44,45)96(13,14)15)123-88(81(109-32)75(68)103-26)129-66-59(52-115-136(40,41)94(7,8)9)121-86(127-64)79(107-30)73(66)101-24/h57-91H,50-56H2,1-49H3/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73?,74+,75?,76-,77?,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLSGORJJHKFEN-ZLXNXGSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H](C4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H](C5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H](C6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8OC)OC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H196O35Si7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747877
Record name PUBCHEM_71317199
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2131.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-|A-cyclodextrin

CAS RN

123155-04-4
Record name PUBCHEM_71317199
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
A Dietrich, B Maas, W Messer, G Bruche… - Journal of High …, 1992 - Wiley Online Library
The characteristics of the new chiral stationary phase heptakis(2,3‐di‐O‐methyl‐6‐O‐tert‐butyldimethylsilyl)‐β‐cyclodextrin are outlined and compared with permethyl‐ and perethyl‐β‐…
E Benická, D Takáčová, J Krupčík, I Skačáni… - Chirality, 1998 - Wiley Online Library
Gas chromatographic study on chiral separation of PCBs was performed in a series of capillary columns coated with 0.1‐μm film of modified cyclodextrin (CD) stationary phases. The …
Number of citations: 9 onlinelibrary.wiley.com
A Dietrich, B Maas, G Brand, V Karl… - Journal of High …, 1992 - Wiley Online Library
In 1983, KoScieJski et al.[l] reported the first chiral gas chromato- 2.2 Preparation of Glass Capillary Columns graphic separation using cyclodextrins, diluted in formamide, on a packed …
Number of citations: 44 onlinelibrary.wiley.com
V Karl, J Gutser, A Dietrich, B Maas, A Mosandl - Chirality, 1994 - Wiley Online Library
Enantioselective GC analysis of 4‐ethyloctanoic and 4‐methylheptanoic acid, using heptakis(2,3‐di‐O‐methyl‐6‐O‐tert‐butyldimethylsilyl)‐β‐cyclodextrin as the chiral stationary phase…
Number of citations: 39 onlinelibrary.wiley.com
D Bartschat, C Kuntzsch, M Heil… - … Journal of Plant …, 1997 - Wiley Online Library
A synthetic racemic mixture of (E,Z)‐2,3‐dihydrofarnesal was oxidized to the corresponding carboxylic acids and converted to diastereomeric (S)‐phenylglycinyl amides which were …
B Weinert, M Wüst, A MosandL… - … An International Journal …, 1998 - Wiley Online Library
Using common non‐chiral gas chromatographic phases and modified cyclodextrin phases, the direct stereodifferentiation of the four pyranoid linalool oxide stereoisomers has been …
WA König - Chirality, 1998 - Wiley Online Library
Capillary gas chromatography employing the unique selectivities of specifically substituted cyclodextrins is highly suited for stereochemical investigations of terpenoid compounds. The …
Number of citations: 67 onlinelibrary.wiley.com
G DUGO, P DUGO, L MONDELLO - Multidimensional …, 2002 - academia.edu
Chromatography is the best technique for the separation of complex mixtures. Frequently, samples to be analysed are very complex, so the analyst has to choose more and more …
Number of citations: 0 www.academia.edu
A Shitangkoon - 1995 - search.proquest.com
Both linear and cyclic carbohydrates were explored for their use as potential chiral gas chromatographic stationary phases. A mixture of linear oligosaccharides was reacted with pentyl …
Number of citations: 3 search.proquest.com
B Maas, A Dietrich, A Mosandl - Journal of High Resolution …, 1994 - Wiley Online Library
Column A 30 mx 0 25 mm id fused sihca, df= 0 25 pm, 30% cyclodextrin in SE-52 Column B 30 mx 0 23 mm id Duran glass, df= 0 23 pm, 15% cyclodextrin in PS 268 Column C 30 mx 0 …
Number of citations: 46 onlinelibrary.wiley.com

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